molecular formula C15H20O B14415988 Cyclohexanol, 1-(1-phenyl-2-propenyl)- CAS No. 79801-99-3

Cyclohexanol, 1-(1-phenyl-2-propenyl)-

Cat. No.: B14415988
CAS No.: 79801-99-3
M. Wt: 216.32 g/mol
InChI Key: WLEDQYKDSVIDLT-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(1-phenyl-2-propenyl)- is an organic compound that belongs to the class of alcohols It is characterized by a cyclohexane ring bonded to a hydroxyl group and a phenyl-2-propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-(1-phenyl-2-propenyl)- typically involves the reaction of cyclohexanone with phenyl-2-propenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 1-(1-phenyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl-2-propenyl substituent can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 1-phenyl-: Similar structure but lacks the propenyl group.

    Cyclohexanol, 2-phenyl-: Similar structure with the phenyl group at a different position.

    Cyclohexane, 1-propenyl-: Lacks the hydroxyl group.

Uniqueness

Cyclohexanol, 1-(1-phenyl-2-propenyl)- is unique due to the presence of both the hydroxyl group and the phenyl-2-propenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

79801-99-3

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(1-phenylprop-2-enyl)cyclohexan-1-ol

InChI

InChI=1S/C15H20O/c1-2-14(13-9-5-3-6-10-13)15(16)11-7-4-8-12-15/h2-3,5-6,9-10,14,16H,1,4,7-8,11-12H2

InChI Key

WLEDQYKDSVIDLT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)C2(CCCCC2)O

Origin of Product

United States

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